Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate
Description
This compound is a sulfonylurea derivative characterized by a benzoate backbone substituted with 4,5-bis(2-methoxyethoxy) groups and a sulfonamide-linked 5-chloro-1,3-dimethylpyrazole moiety. Sulfonylureas are a class of herbicides that inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants . The pyrazole ring, substituted with chloro and dimethyl groups, may confer unique selectivity and metabolic stability compared to other heterocyclic systems in this class .
Properties
CAS No. |
648427-17-2 |
|---|---|
Molecular Formula |
C20H28ClN3O8S |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C20H28ClN3O8S/c1-6-30-20(25)14-11-16(31-9-7-28-4)17(32-10-8-29-5)12-15(14)23-33(26,27)18-13(2)22-24(3)19(18)21/h11-12,23H,6-10H2,1-5H3 |
InChI Key |
JQNPUMTVYHCRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1NS(=O)(=O)C2=C(N(N=C2C)C)Cl)OCCOC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with the benzoic acid derivative and introduce the pyrazole ring through a series of substitution reactions. The sulfonyl group is then added using sulfonyl chloride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and high-throughput screening for reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes, altering their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares key structural features and inferred properties of the target compound with structurally related sulfonylureas:
Key Differences and Implications
Heterocyclic Ring System :
- The target compound’s pyrazole ring differs from the pyrimidine rings in chlorimuron and bensulfuron. Pyrazole’s smaller ring size and electron-withdrawing chloro group may enhance binding specificity to ALS isoforms in certain weed species .
- Pyrimidine-based analogs (e.g., chlorimuron) are widely used in cereal crops, but resistance has emerged in some regions. The pyrazole system could offer alternative modes of interaction with ALS .
Substituent Effects :
- The bis(2-methoxyethoxy) groups on the benzoate ring significantly improve hydrophilicity compared to methoxy or chloro substituents in other compounds. This may enhance root or foliar uptake in plants with waxy cuticles .
- The 5-chloro-1,3-dimethyl groups on the pyrazole likely increase metabolic stability, reducing degradation by cytochrome P450 enzymes in resistant weeds .
Synthetic Pathways: The benzoate core of the target compound is synthesized via nitration and reduction steps similar to intermediates in the production of 6,7-bis(2-methoxyethoxy)quinazolin-4-one, as described by UBE Industries . The pyrazole sulfonamide moiety is introduced through sulfonylation of the amino group in ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate .
Research Findings and Data
Crystallographic Insights
- Structural studies using SHELX and ORTEP-3 (common tools for small-molecule crystallography) could resolve the conformation of the bis(2-methoxyethoxy) chains, which may adopt extended or folded configurations affecting molecular packing and stability .
Biological Activity
Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The pyrazole ring (5-chloro-1,3-dimethyl-1H-pyrazole) is known for its diverse biological activities.
- Functional Groups : The sulfonamide and ester functional groups contribute to its chemical reactivity and interaction with biological systems.
1. Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The results show promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound. This suggests a potential mechanism for its anti-inflammatory effects through the inhibition of NF-kB signaling pathways.
3. Anticancer Potential
In recent research, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By affecting cytokine production, the compound may modulate immune responses during inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation published in the Journal of Inflammation Research, researchers explored the anti-inflammatory mechanisms of this compound in LPS-stimulated macrophages. The findings revealed that treatment with the compound significantly reduced inflammatory markers and provided insights into its potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
